N,N-Dimethyl-2-(pyridin-3-yl)ethanamine: Chemical Structure, Physical Properties, and Pharmacological Applications
N,N-Dimethyl-2-(pyridin-3-yl)ethanamine: Chemical Structure, Physical Properties, and Pharmacological Applications
Executive Summary
As drug discovery increasingly targets the central nervous system (CNS), small-molecule ligands that precisely modulate cholinergic signaling are of paramount importance. N,N-dimethyl-2-(pyridin-3-yl)ethanamine (CAS: 20173-26-6)[1] is a highly versatile tertiary amine and pyridine derivative. Structurally related to the endogenous neurotransmitter acetylcholine and exogenous alkaloids like nicotine, this compound serves as a critical building block and pharmacological probe in medicinal chemistry. It is particularly valuable in the development of predictive models and ligands targeting nicotinic acetylcholine receptors (nAChRs) and their structural surrogates, acetylcholine-binding proteins (AChBPs)[2],[3].
This whitepaper provides an in-depth technical analysis of its physical properties, structural causality, synthesis methodologies, and experimental validation protocols, designed for researchers and drug development professionals.
Chemical Identity and Physical Properties
Understanding the physicochemical profile of a ligand is the first step in predicting its pharmacokinetic behavior. The properties of N,N-dimethyl-2-(pyridin-3-yl)ethanamine suggest excellent membrane permeability, a crucial factor for CNS penetration.
| Property | Value | Source / Computation |
| IUPAC Name | N,N-dimethyl-2-(pyridin-3-yl)ethanamine | [1] |
| CAS Number | 20173-26-6 | [1],[4] |
| Molecular Formula | C9H14N2 | [1] |
| Molecular Weight | 150.22 g/mol | [1],[5] |
| SMILES | CN(C)CCC1=CN=CC=C1 | [1],[5] |
| XLogP3 | 0.8 | Computed by XLogP3 3.0[1] |
| Topological Polar Surface Area (TPSA) | 16.1 Ų | Computed by Cactvs 3.4.6.11[1] |
| ChEMBL ID | CHEMBL142049 | [4],[2] |
Structural Analysis and Mechanistic Implications
The efficacy of N,N-dimethyl-2-(pyridin-3-yl)ethanamine as a cholinergic probe is not coincidental; it is a direct consequence of its highly optimized molecular architecture.
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Pyridine Ring (The Anchor): The nitrogen at the 3-position of the aromatic ring acts as a bioisostere for various aromatic systems found in natural alkaloids. It provides a strong, directional hydrogen-bond acceptor. In the receptor pocket, this nitrogen typically engages in a water-mediated hydrogen bond network with the protein backbone, anchoring the molecule within the binding site.
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Ethyl Linker (The Spacer): The two-carbon aliphatic chain provides a critical balance between flexibility and rigidity. It dictates the spatial relationship between the aromatic ring and the basic amine, perfectly mimicking the distance between the quaternary ammonium and the ester oxygen in acetylcholine.
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Dimethylamino Group (The Trigger): With a pKa typically around 9.0–9.5, this tertiary amine is predominantly protonated at physiological pH (7.4), forming a positively charged dimethylammonium species. This localized positive charge is the primary driver for forming strong cation-π interactions with electron-rich aromatic residues (e.g., Tryptophan, Tyrosine) located in the "aromatic box" of nAChR orthosteric binding sites.
Synthesis Workflows
To ensure high purity for biological assays, the synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanamine must avoid side reactions common in direct hydroamination of 3-vinylpyridine (CAS: 1121-55-7)[6],[7]. Instead, a highly reliable two-step approach is preferred: the amidation of 2-(pyridin-3-yl)acetic acid followed by the reduction of the resulting amide (N-Methyl-2-pyridin-3-ylacetamide derivatives)[8].
Caption: Synthesis workflow of N,N-dimethyl-2-(pyridin-3-yl)ethanamine via amidation and reduction.
Protocol 1: Two-Step Chemical Synthesis
Causality & Self-Validation: The use of HATU over older coupling agents (like DCC) prevents the formation of insoluble urea byproducts, streamlining purification. The protocol is self-validating through the use of Thin Layer Chromatography (TLC) to monitor the complete consumption of the starting acid, preventing unreacted acid from contaminating the final reduction step.
Step 1: Amidation
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Dissolve 1.0 equivalent of 2-(pyridin-3-yl)acetic acid in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. (Rationale: Anhydrous conditions prevent the hydrolysis of the highly reactive activated ester intermediate.)
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Add 1.2 equivalents of HATU and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.
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Introduce 1.5 equivalents of dimethylamine (2M solution in THF). Stir the reaction mixture for 4 hours.
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Validation Checkpoint: Perform TLC (Dichloromethane:Methanol 9:1). The disappearance of the baseline acid spot confirms reaction completion.
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Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo.
Step 2: Reduction
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Suspend 2.0 equivalents of Lithium Aluminum Hydride (LiAlH4) in anhydrous THF at 0 °C. (Rationale: Exothermic hydride transfer requires strict temperature control to prevent solvent boiling and side reactions.)
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Dropwise, add a solution of the intermediate amide in THF. Reflux the mixture for 6 hours.
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Validation Checkpoint: Cool to 0 °C and perform a Fieser quench (n mL water, n mL 15% NaOH, 3n mL water). This self-validating quench safely destroys excess hydride and precipitates aluminum salts as a granular, easily filterable solid.
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Filter through a Celite pad, concentrate the filtrate, and purify via silica gel chromatography.
Receptor Binding & Pharmacological Profiling
According to the , N,N-dimethyl-2-(pyridin-3-yl)ethanamine exhibits measurable binding affinity to Acetylcholine-binding proteins (AChBP), which are widely utilized as structural surrogates for the extracellular domain of nAChRs. Specifically, it demonstrates a Ki of 3162.28 nM and a Kd of 6025.6 nM against Lymnaea stagnalis AChBP, and a Kd of 134.89 µM against Aplysia californica AChBP[2],[9]. Furthermore, its structural parameters have been successfully integrated into computational models predicting nAChR α7 binding activity[3].
Caption: Pharmacological binding pathway of the ligand within the nAChR/AChBP orthosteric site.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
Causality & Self-Validation: SPR allows for label-free, real-time monitoring of molecular interactions[2]. By using a reference channel lacking the immobilized protein, bulk refractive index shifts and non-specific binding are mathematically subtracted, ensuring the recorded response units (RU) reflect true orthosteric binding.
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Sensor Chip Preparation: Immobilize His-tagged Lymnaea stagnalis AChBP onto a Ni-NTA sensor chip via direct histidine capture. (Rationale: Oriented immobilization ensures the orthosteric binding sites remain fully accessible to the solvent, unlike random amine coupling which may occlude the pocket.)
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Analyte Preparation: Prepare a serial dilution of N,N-dimethyl-2-(pyridin-3-yl)ethanamine (from 100 nM to 10 µM) in running buffer (e.g., HBS-EP+).
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Binding Analysis: Inject the analyte solutions over the active and reference flow cells at a constant flow rate of 30 µL/min. (Rationale: A high flow rate minimizes mass transport limitations, ensuring the observed kinetics are reaction-controlled rather than diffusion-controlled.) Allow 60 seconds for association and 120 seconds for dissociation.
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Validation Checkpoint: Inject a known reference ligand (e.g., epibatidine) at the start and end of the assay. Consistent RU values for the reference ligand validate that the immobilized AChBP has not denatured over the course of the experiment.
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Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon ), dissociation rate ( koff ), and calculate the equilibrium dissociation constant ( Kd=koff/kon ).
Conclusion & Future Perspectives
N,N-dimethyl-2-(pyridin-3-yl)ethanamine is a structurally elegant molecule that perfectly balances the physicochemical requirements for CNS penetration with the pharmacophoric demands of cholinergic receptors. By mastering its synthesis and understanding its binding kinetics through self-validating protocols like SPR, researchers can leverage this scaffold to design next-generation therapeutics for neurodegenerative diseases, cognitive dysfunctions, and pain management.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 4401657, N,N-dimethyl-2-(pyridin-3-yl)ethanamine." PubChem. URL: [Link]
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European Bioinformatics Institute. "Target Binding Data for CHEMBL142049." ChEMBL Database. URL:[Link]
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American Chemical Society. "CAS Registry Number 20173-26-6." CAS Common Chemistry. URL:[Link]
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Sugunadevi S. "Development of Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model." ACS Figshare. URL: [Link]
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